3-O-Methyl-L-DOPA-d3 Monohydrate
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Overview
Description
3-O-Methyl-L-DOPA-d3 Monohydrate, also known as 3-(Methoxy-d3)-L-tyrosine Monohydrate, is a deuterated form of 3-O-Methyl-L-DOPA. It is a metabolite of L-DOPA, produced by the activity of catechol-O-methyltransferase (COMT). This compound is primarily used in research to study the methylation process carried out by COMT, an enzyme that plays a significant role in the degradation of catecholamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl-L-DOPA-d3 Monohydrate involves the deuteration of 3-O-Methyl-L-DOPAThis can be achieved through various chemical reactions, including the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The compound is then crystallized and dried to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl-L-DOPA-d3 Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenylalanine derivatives. These products are often used in further research and development in various scientific fields .
Scientific Research Applications
3-O-Methyl-L-DOPA-d3 Monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in biological research to investigate the role of COMT in the methylation of catecholamines and other biological molecules.
Medicine: Utilized in medical research to study the pharmacokinetics and pharmacodynamics of L-DOPA and its metabolites, particularly in the context of Parkinson’s disease.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools, leveraging its stable isotope labeling for accurate and reliable data analysis .
Mechanism of Action
3-O-Methyl-L-DOPA-d3 Monohydrate exerts its effects through the methylation process carried out by catechol-O-methyltransferase (COMT). The enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of L-DOPA, forming 3-O-Methyl-L-DOPA. This process is crucial for the degradation of catecholamines, which are important neurotransmitters in the brain. The deuterated form of the compound allows for precise tracking and analysis of these metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-O-Methyl-L-DOPA: The non-deuterated form of the compound, used in similar research applications but without the benefits of stable isotope labeling.
L-DOPA: The precursor to dopamine, widely used in the treatment of Parkinson’s disease.
3-Methoxy-L-tyrosine: Another metabolite of L-DOPA, formed through the methylation process by COMT
Uniqueness
3-O-Methyl-L-DOPA-d3 Monohydrate is unique due to its deuterium labeling, which provides several advantages in research, including increased stability and the ability to track metabolic pathways with high precision. This makes it a valuable tool in various scientific disciplines .
Properties
Molecular Formula |
C10H15NO5 |
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Molecular Weight |
232.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1/i1D3; |
InChI Key |
IDRRCKUGGXLORG-DZQKLOQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O |
Origin of Product |
United States |
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